6-Chlorooxazolo[5,4-b]pyridine-2-methanamine
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Overview
Description
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is a chemical compound with the molecular formula C7H6ClN3O. It is known for its unique structure, which includes a chloro-substituted oxazolo-pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with a suitable base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxazolo-pyridine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazolo-pyridine derivatives.
Scientific Research Applications
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorooxazolo[4,5-b]pyridine-2-methanamine
- 6-Chlorooxazolo[5,4-b]pyridine-2-methanol
Uniqueness
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is unique due to its specific chloro-substitution pattern and the presence of the methanamine group.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2 |
InChI Key |
RWSLWUXCFGKRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)CN)Cl |
Origin of Product |
United States |
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